molecular formula C17H14F2N2O2S B2908616 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-89-3

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Cat. No. B2908616
CAS RN: 1105190-89-3
M. Wt: 348.37
InChI Key: SSHYISDNEIPKFD-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, also known as DMIT, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is not fully understood. However, it is believed that the compound interacts with specific targets in the body, such as enzymes or receptors, to exert its biological effects. For example, 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been found to affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its relatively simple synthesis method, which allows for large-scale production. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to be stable under various conditions, making it suitable for use in different experimental settings. However, one of the limitations of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. One area of interest is the development of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the potential anti-cancer effects of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and to identify its specific targets in the body.

Synthesis Methods

The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves the reaction between 4-(difluoromethoxy)benzaldehyde and 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The resulting product is then treated with carbon disulfide and an alkali to yield the final compound. The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been optimized to achieve high yields and purity.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been extensively studied for its potential pharmacological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been investigated for its ability to modulate the immune system and to protect against oxidative stress.

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-22-13-6-2-11(3-7-13)15-10-20-17(24)21(15)12-4-8-14(9-5-12)23-16(18)19/h2-10,16H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHYISDNEIPKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

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